phenyl N-[(2R)-2-hydroxypropyl]carbamate
Description
Properties
IUPAC Name |
phenyl N-[(2R)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(12)7-11-10(13)14-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQRDAAKCOAWDY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-[(2R)-2-hydroxypropyl]carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with (2R)-2-hydroxypropylamine under mild conditions . The reaction typically occurs in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[(2R)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of phenyl N-[(2R)-2-oxopropyl]carbamate.
Reduction: Formation of phenyl N-[(2R)-2-aminopropyl]carbamate.
Substitution: Formation of substituted phenyl derivatives, such as bromophenyl or nitrophenyl carbamates.
Scientific Research Applications
Organic Synthesis
Phenyl N-[(2R)-2-hydroxypropyl]carbamate is utilized as a building block in organic synthesis. It acts as a protecting group for amines, allowing chemists to selectively modify other functional groups without affecting the amine.
Biological Applications
Research indicates that this compound may function as an enzyme inhibitor, interacting with specific biological macromolecules. Its hydroxypropyl group enhances binding affinity to certain enzymes, making it a candidate for drug development targeting enzyme-mediated pathways.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Anti-inflammatory Effects : Studies have shown that it can reduce pro-inflammatory cytokines in animal models of arthritis.
- Analgesic Properties : Preliminary findings suggest it may alleviate pain through modulation of pain pathways .
Industrial Applications
The compound is also employed in the production of polymers and coatings due to its chemical stability and reactivity. Its versatility makes it suitable for use in agrochemicals, where it can enhance the efficacy of active ingredients.
Case Studies
Several studies have documented the applications of this compound:
- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.
- Anti-cancer Research : In vitro studies indicated that this compound could inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines, making it a candidate for further development in oncology .
- Polymer Development : Investigations into its use in polymer chemistry revealed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of phenyl N-[(2R)-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydroxypropyl group enhances its binding affinity and specificity for certain enzymes .
Comparison with Similar Compounds
Chlorinated Phenyl Alkyl Carbamates
Examples include 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and related derivatives .
Key Differences :
Tert-Butyl and Dihydroisoquinolinyl Derivatives
Examples from patents include tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate and its deprotected analogs .
Key Differences :
- The tert-butyl derivatives require complex protection-deprotection strategies, increasing synthesis time and cost.
Phenyl (2-(Phenylthio)phenyl)carbamate (CAS 601-145-8)
This compound features a phenylthio (-SPh) substituent instead of a hydroxypropyl group .
Key Differences :
- The phenylthio group increases lipophilicity and may improve blood-brain barrier penetration but reduces metabolic stability.
9H-Fluoren-9-ylmethyl N-[(2R)-2-Benzyl-3-hydroxypropyl]carbamate
This compound incorporates a fluorenylmethyl (Fmoc) protecting group and a benzyl-substituted hydroxypropyl chain .
Key Differences :
- The Fmoc group in the benzyl derivative enables orthogonal protection strategies in peptide synthesis but adds steric hindrance.
Biological Activity
Phenyl N-[(2R)-2-hydroxypropyl]carbamate, also known as a carbamate derivative, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a phenyl group attached to a carbamate functional group, which is further substituted with a hydroxypropyl moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in modulating various receptor systems.
The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs). Recent studies indicate that compounds similar to this carbamate can act as agonists or antagonists for specific GPCRs, influencing pathways related to neurotransmission and hormonal regulation. For instance, modifications in the carbamate structure have been shown to enhance potency and selectivity towards certain receptor subtypes, such as GPR88, which is implicated in neurological disorders .
Pharmacological Effects
- Neuroprotective Properties : Research has demonstrated that related carbamates exhibit neuroprotective effects in models of neurodegeneration. These compounds may mitigate oxidative stress and inflammation in neuronal tissues, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, although further research is necessary to elucidate the mechanisms involved .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation . This suggests that this compound could be explored for therapeutic use in inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR of this compound reveals critical insights into how structural modifications impact biological activity:
These findings highlight the importance of specific functional groups in determining the compound's pharmacological profile.
Case Studies
- Neurodegenerative Disease Models : In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The study concluded that the compound's neuroprotective effects are likely mediated through antioxidant mechanisms .
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of various carbamate derivatives, including this compound. Results indicated significant inhibition of growth against Gram-positive bacteria, supporting its potential as an antimicrobial agent .
- Inflammation Studies : In vitro assays demonstrated that this compound could reduce the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in managing inflammatory responses .
Q & A
Basic Research Questions
Q. What are the key analytical techniques to confirm the stereochemical configuration (R-configuration) of the hydroxypropyl group in phenyl N-[(2R)-2-hydroxypropyl]carbamate?
- Methodological Answer : The stereochemistry of the (2R)-2-hydroxypropyl moiety can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR. For example, coupling constants in -NMR and nuclear Overhauser effect (NOE) experiments can differentiate diastereomers. X-ray crystallography is the gold standard for unambiguous confirmation, as seen in structural analogs like 4-methyl-N-(2-phenylethyl)-benzimidazole derivatives .
Q. How can researchers validate the purity of this compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is recommended. Orthogonal methods such as thin-layer chromatography (TLC) and melting point analysis should complement these techniques. For example, batch-specific analytical data (e.g., HRMS) in similar carbamate compounds ensure purity ≥98% .
Q. What are the standard protocols for synthesizing this compound?
- Methodological Answer : Synthesis typically involves coupling a phenyl carbamate precursor with a (2R)-2-hydroxypropyl amine derivative under anhydrous conditions. Catalytic agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are used to activate the carbamate group. Reaction progress is monitored via TLC and IR spectroscopy to track carbonyl stretching frequencies (~1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Systematic solubility studies should be conducted using the shake-flask method in solvents ranging from polar (e.g., water, ethanol) to non-polar (e.g., hexane). Data discrepancies may arise from temperature fluctuations or impurities. Cross-validation with computational tools like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility behavior based on molecular charge density .
Q. What strategies optimize the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity) across pH 1–13. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, such as hydrolyzed phenyl carbamic acid or racemized hydroxypropyl derivatives. Buffering agents (e.g., phosphate at pH 7.4) mitigate hydrolysis, as observed in fentanyl carbamate analogs .
Q. How can researchers investigate the metabolic pathways of this compound in vitro?
- Methodological Answer : Use hepatic microsomal assays (e.g., human liver microsomes) with NADPH cofactor to simulate Phase I metabolism. High-resolution mass spectrometry (HRMS) detects metabolites like hydroxylated or dealkylated products. Comparative studies with structurally related compounds (e.g., fentanyl carbamate) provide insights into esterase-mediated hydrolysis .
Q. What advanced techniques characterize intermolecular interactions between this compound and biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (K). Molecular docking simulations using software like AutoDock Vina predict binding modes to receptors (e.g., serotonin 5-HT), validated by mutagenesis studies on key residues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
